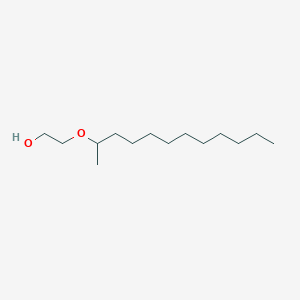
2-Dodecan-2-yloxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecan-2-yloxyethanol is an organic compound with the molecular formula C14H30O2. It is a derivative of dodecanol and is characterized by the presence of an ethoxy group attached to the second carbon of the dodecane chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dodecan-2-yloxyethanol can be synthesized through the reaction of dodecanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows: [ \text{C12H26O} + \text{C2H4O} \rightarrow \text{C14H30O2} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to dodecanol in a reactor. The process is carefully controlled to ensure the desired product is obtained with high purity. The reaction is exothermic, and temperature control is crucial to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Dodecan-2-yloxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanoic acid derivatives.
Reduction: Reduction reactions can convert it back to dodecanol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: Dodecanol.
Substitution: Various substituted dodecanol derivatives.
Scientific Research Applications
2-Dodecan-2-yloxyethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Dodecan-2-yloxyethanol is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The ethoxy group enhances its solubility in water, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Dodecanol: A primary alcohol with similar surfactant properties but lacks the ethoxy group.
Dodecanoic Acid: An oxidized form of dodecanol with different chemical properties.
2-Dodecanol: A secondary alcohol with similar chain length but different functional groups.
Uniqueness
2-Dodecan-2-yloxyethanol is unique due to the presence of the ethoxy group, which enhances its solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications where enhanced solubility and surface activity are required.
Properties
CAS No. |
81546-36-3 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
2-dodecan-2-yloxyethanol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
PSTFONOFPHPVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















